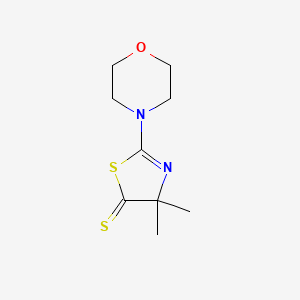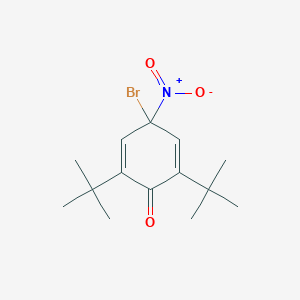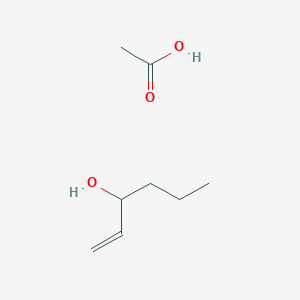
L-Tryptophan, 1-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophan, 1-(1,1-dimethylethyl)-: is a derivative of the essential amino acid L-tryptophan. It is characterized by the presence of a tert-butyl group attached to the indole ring of the tryptophan molecule. This modification can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan, 1-(1,1-dimethylethyl)- typically involves the protection of the amino and carboxyl groups of L-tryptophan, followed by the introduction of the tert-butyl group. The protected L-tryptophan is then subjected to a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. After the reaction, the protecting groups are removed to yield the final product .
Industrial Production Methods: Industrial production of L-Tryptophan, 1-(1,1-dimethylethyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: L-Tryptophan, 1-(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-acetic acid derivatives, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: L-Tryptophan, 1-(1,1-dimethylethyl)- is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the metabolism and function of tryptophan derivatives. It serves as a model compound to investigate the role of tryptophan in protein synthesis and enzyme activity .
Medicine: L-Tryptophan, 1-(1,1-dimethylethyl)- has potential therapeutic applications due to its influence on serotonin production. It is being explored for its effects on mood regulation, sleep disorders, and other neurological conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
The mechanism of action of L-Tryptophan, 1-(1,1-dimethylethyl)- involves its metabolism into serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes. The compound is first converted into 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase. 5-HTP is then decarboxylated to form serotonin. This pathway is essential for maintaining normal brain function and emotional well-being .
Comparison with Similar Compounds
L-Tryptophan: The parent compound, essential for protein synthesis and serotonin production.
5-Hydroxytryptophan (5-HTP): An intermediate in the serotonin synthesis pathway.
N-Acetylserotonin: A precursor to melatonin, involved in regulating sleep-wake cycles.
Uniqueness: L-Tryptophan, 1-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interaction with enzymes and receptors, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
62029-62-3 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-tert-butylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)17-9-10(8-12(16)14(18)19)11-6-4-5-7-13(11)17/h4-7,9,12H,8,16H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
QJYKJHRQHZLOEP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-chloro-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B14562874.png)








![1-Nitro-4-({4-[(propan-2-yl)oxy]phenyl}sulfanyl)benzene](/img/structure/B14562923.png)
